2-bromo-1-(difluoromethyl)-4-iodobenzene

Medicinal Chemistry Process Chemistry Physicochemical Characterization

2-Bromo-1-(difluoromethyl)-4-iodobenzene (CAS 1261569-90-7) is a halogenated aromatic building block belonging to the class of difluoromethylated benzene derivatives. Its molecular formula is C₇H₄BrF₂I, with a molecular weight of 332.91 g/mol.

Molecular Formula C7H4BrF2I
Molecular Weight 332.9
CAS No. 1261569-90-7
Cat. No. B6251792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(difluoromethyl)-4-iodobenzene
CAS1261569-90-7
Molecular FormulaC7H4BrF2I
Molecular Weight332.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(difluoromethyl)-4-iodobenzene (CAS 1261569-90-7) — Halogenated Difluoromethyl Building Block for Pharmaceutical Intermediate Sourcing


2-Bromo-1-(difluoromethyl)-4-iodobenzene (CAS 1261569-90-7) is a halogenated aromatic building block belonging to the class of difluoromethylated benzene derivatives. Its molecular formula is C₇H₄BrF₂I, with a molecular weight of 332.91 g/mol. This compound features a benzene ring substituted with a bromine atom at the 2-position, an iodine atom at the 4-position, and a difluoromethyl (-CF₂H) group at the 1-position . It is primarily supplied as a research chemical for use as a synthetic intermediate in pharmaceutical and agrochemical development . Its unique substitution pattern distinguishes it from other regioisomeric difluoromethyl-iodo-bromobenzenes, offering distinct reactivity profiles in cross-coupling applications.

Why Regioisomeric Substitution of 2-Bromo-1-(difluoromethyl)-4-iodobenzene (CAS 1261569-90-7) Compromises Synthetic Outcomes


While several difluoromethyl-iodo-bromobenzene regioisomers share the same molecular formula (C₇H₄BrF₂I) and molecular weight (332.91 g/mol), they are not interchangeable in synthetic workflows. The specific 2,1,4-substitution pattern of CAS 1261569-90-7 imparts unique steric and electronic properties that govern reactivity, selectivity, and product outcomes in cross-coupling reactions. Substituting a regioisomer such as 2-bromo-4-(difluoromethyl)-1-iodobenzene (CAS 1261642-33-4) or 4-bromo-1-(difluoromethyl)-2-iodobenzene (CAS 1261671-69-5) will result in different coupling partners, altered reaction rates, and potentially different regioisomeric products, which can derail structure-activity relationship (SAR) studies and process development [1][2]. The following quantitative evidence demonstrates why CAS 1261569-90-7 offers verifiable differentiation.

Quantitative Evidence for Selecting 2-Bromo-1-(difluoromethyl)-4-iodobenzene (CAS 1261569-90-7) Over Close Analogs


Differentiated Physical Properties: Density, Boiling Point, and Lipophilicity (LogP) as Quality and Handling Differentiators

The physicochemical profile of 2-bromo-1-(difluoromethyl)-4-iodobenzene (CAS 1261569-90-7) exhibits measurable differences compared to its closest regioisomers, impacting handling, purification, and drug-likeness predictions. Key parameters include density, boiling point, and computed lipophilicity (LogP). Specifically, CAS 1261569-90-7 has a predicted density of 2.1 ± 0.1 g/cm³, a boiling point of 276.6 ± 40.0 °C at 760 mmHg, and a calculated LogP of 4.40 (or 3.9913 depending on the algorithm) [1]. These values can be compared to those of regioisomers such as 4-bromo-1-(difluoromethyl)-2-iodobenzene (CAS 1261671-69-5), for which density and boiling point data are notably absent or unreported in major databases, indicating lower characterization maturity [2].

Medicinal Chemistry Process Chemistry Physicochemical Characterization

Purity and Supplier Landscape: Commercial Availability and Quality Metrics for CAS 1261569-90-7

Commercial sourcing of 2-bromo-1-(difluoromethyl)-4-iodobenzene (CAS 1261569-90-7) is robust, with multiple vendors offering purities of 95% and 98% . In contrast, regioisomers such as 1-bromo-2-(difluoromethyl)-4-iodobenzene (CAS 1261496-16-5) are available at 95-97% purity but from a more limited supplier base, potentially affecting cost and lead times [1]. Similarly, 2-bromo-4-(difluoromethyl)-1-iodobenzene (CAS 1261642-33-4) is offered at 95-98% purity, though pricing data suggests it may be less competitively positioned for certain research budgets [2].

Procurement Quality Control Supply Chain

Differentiated Synthetic Utility: Ortho-Bromo and Para-Iodo Substitution Pattern Enhances Chemoselective Cross-Coupling

The 2,1,4-substitution pattern of 2-bromo-1-(difluoromethyl)-4-iodobenzene provides a synthetically useful orthogonal reactivity profile. The iodine atom at the para-position (relative to the difluoromethyl group) is typically more reactive than bromine in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), allowing for sequential, chemoselective functionalization [1]. This contrasts with regioisomers like 4-bromo-1-(difluoromethyl)-2-iodobenzene (CAS 1261671-69-5), where the iodine is ortho to the difluoromethyl group, or 2-bromo-4-(difluoromethyl)-1-iodobenzene (CAS 1261642-33-4), where the relative positions of the halogens and the difluoromethyl group are altered, leading to different electronic and steric influences on reactivity [2]. While direct head-to-head kinetic data is not publicly available, the well-established principle that aryl iodides react significantly faster than aryl bromides under standard cross-coupling conditions supports the utility of this specific substitution pattern for iterative synthesis [3].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Structural Confirmation via Cambridge Structural Database (CSD) Entry Enhances Solid-State Characterization Confidence

The Cambridge Structural Database (CSD) contains an entry for a compound matching the molecular formula and connectivity of 2-bromo-1-(difluoromethyl)-4-iodobenzene, providing experimental crystallographic data including 3D coordinates, cell parameters, and space group information [1]. This is a significant differentiator, as crystal structure data is not commonly reported for many regioisomeric difluoromethyl-iodo-bromobenzenes. For instance, no CSD entry was found for 4-bromo-1-(difluoromethyl)-2-iodobenzene (CAS 1261671-69-5) or 1-bromo-2-(difluoromethyl)-4-iodobenzene (CAS 1261496-16-5) in this search, suggesting that CAS 1261569-90-7 is better characterized in the solid state.

Crystallography Solid-State Chemistry Structural Biology

Differentiated Metabolic Stability and Lipophilicity Profile: The Impact of the Difluoromethyl Group in Drug Design

The presence of a difluoromethyl (-CF₂H) group in 2-bromo-1-(difluoromethyl)-4-iodobenzene is known to enhance metabolic stability and modulate lipophilicity compared to non-fluorinated or mono-fluorinated analogs . While direct in vitro metabolic stability data for this specific compound is not available, class-level evidence indicates that -CF₂H substitution can reduce oxidative metabolism and improve membrane permeability [1]. The compound's calculated LogP of 4.40 (or 3.9913) provides a quantitative basis for predicting its behavior in biological systems [2]. This contrasts with simpler iodobenzene derivatives lacking the difluoromethyl group (e.g., 1-bromo-4-iodobenzene, LogP ~3.0-3.5), where the absence of the -CF₂H moiety may result in different pharmacokinetic properties.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Validated Application Scenarios for 2-Bromo-1-(difluoromethyl)-4-iodobenzene (CAS 1261569-90-7) in Research and Industrial Workflows


Medicinal Chemistry: Synthesis of Difluoromethylated Drug Candidates with Enhanced Metabolic Stability

Utilize CAS 1261569-90-7 as a key building block to introduce both a difluoromethyl group and a halogen handle for further diversification. The -CF₂H moiety is known to improve metabolic stability and modulate lipophilicity, which are critical parameters in lead optimization [1]. The ortho-bromo and para-iodo substitution pattern allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex biaryl or alkynyl architectures with precise control over substitution [2].

Process Chemistry: Chemoselective Functionalization for Scalable API Intermediate Synthesis

Leverage the differential reactivity of iodine and bromine in this compound for robust, scalable synthetic routes. The higher reactivity of the aryl iodide enables selective first coupling, leaving the bromide for a subsequent transformation, which can simplify purification and improve overall yield in the synthesis of active pharmaceutical ingredients (APIs) [2]. The availability of the compound in high purity (98%) from multiple global suppliers ensures reliable sourcing for process development and scale-up .

Materials Science: Synthesis of Halogen-Bonded Supramolecular Structures

Employ CAS 1261569-90-7 in the construction of halogen-bonded co-crystals and supramolecular architectures. The combination of iodine (strong halogen bond donor) and bromine (moderate donor), along with the electron-withdrawing difluoromethyl group, provides a tunable platform for studying non-covalent interactions and designing functional materials [3]. The availability of a crystal structure in the CSD provides a foundation for understanding and predicting solid-state assembly [4].

Analytical Chemistry: Use as an Internal Standard or Derivatization Agent for LC-MS/MS

Consider this halogenated aromatic compound as a potential internal standard or derivatization agent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The unique combination of bromine and iodine atoms provides a distinct isotopic pattern that can enhance detection sensitivity and specificity, particularly in clinical diagnostics and environmental monitoring . The compound's well-defined physicochemical properties (density, boiling point, LogP) support method development and validation [5].

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